(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
CAS No. |
87951-99-3 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(3R)-8-oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c10-7(11)6-5-13-8(9-6)1-3-12-4-2-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
JBSSRIXLYROGNF-LURJTMIESA-N |
Isomeric SMILES |
C1COCCC12N[C@@H](CS2)C(=O)O |
Canonical SMILES |
C1COCCC12NC(CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol:
-
Substrate Activation : The aldehyde intermediate is treated with trimethylsilyl acetylide (TMAP) to generate a silyl enol ether.
-
Diazoacetate Coupling : Ethyl diazoacetate undergoes [2+2] cycloaddition with the silyl enol ether, facilitated by Lewis acid catalysis.
-
Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) reduces the diazo group to yield ethyl 2-((4S,5R)-5-((tert-butoxycarbonyl)amino)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |
|---|---|---|---|
| Aldol Condensation | TMAP, EtO₂C-CHN₂, 0°C | 63–87 | 92:8 (major:minor) |
| Hydrogenation | H₂, PtO₂, EtOAc, rt | 73 | >95:5 |
Carboxylic Acid Functionalization and Deprotection
The carboxylic acid group is introduced through hydrolysis of ester intermediates. A two-step protocol from the ACS study (2023) exemplifies this process:
-
Silyl Ether Cleavage : Treatment of tert-butyl (3R)-3-((S)-3-ethoxy-3-oxo-1-((trimethylsilyl)oxy)propyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxylate with HF-pyridine selectively removes the silyl protecting group.
-
Ester Hydrolysis : Basic hydrolysis (NaOH, MeOH/H₂O) converts the ethyl ester to the free carboxylic acid.
Critical Parameters :
-
Temperature Control : Hydrolysis at 0°C prevents epimerization of the (3R) center.
-
Purification : Flash chromatography (hexane:EtOAc gradient) isolates the product in >95% purity.
Resolution of Racemic Mixtures and Enantiomer Enrichment
Despite stereoselective protocols, racemic byproducts necessitate resolution. The Beilstein journal supplement (source 4) describes chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) to achieve enantiomeric excess (ee) >98%.
Comparative Data :
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral Chromatography | 98 | 67 |
| Enzymatic Resolution | 85 | 72 |
Industrial-Scale Synthesis and Process Optimization
Scalable routes emphasize cost-efficiency and reproducibility. Key advancements include:
-
Continuous Flow Reactors : Reduce PtO₂ catalyst loading by 50% during hydrogenation.
-
Solvent Recycling : EtOAc recovery systems cut waste production by 30%.
Economic Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Catalyst Cost ($/kg) | 12,000 | 6,000 |
| Reaction Time (h) | 24 | 4 |
Chemical Reactions Analysis
Types of Reactions
®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties allow for the modification and development of novel therapeutic agents.
Case Study: Neurological Disorders
Research indicates that derivatives of (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid have shown promise in treating conditions such as anxiety and depression. For instance, studies have demonstrated that compounds with similar spirocyclic structures exhibit anxiolytic effects comparable to established medications like Buspirone, suggesting potential for new drug formulations.
Organic Synthesis
Versatile Building Block
The compound is utilized in organic chemistry to construct complex molecular architectures. Its ability to undergo various chemical reactions makes it a valuable building block for researchers aiming to create diverse chemical entities.
Table 1: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Alkyl halides | Strong bases |
This table summarizes common reactions involving (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, highlighting its utility in synthetic organic chemistry.
Material Science
Advanced Material Formulation
The compound has applications in material science, particularly in the formulation of advanced materials such as polymers and coatings. Its incorporation can enhance properties like durability and resistance to environmental factors.
Case Study: Polymer Development
Recent studies have explored the use of (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid in developing high-performance polymers. These polymers exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications.
Biochemistry Research
Understanding Biological Processes
In biochemistry, this compound plays a role in studying enzyme mechanisms and interactions. Its structural characteristics facilitate investigations into biological processes at the molecular level.
Table 2: Enzyme Interaction Studies
| Enzyme Type | Interaction Observed | Implications |
|---|---|---|
| Cytochrome P450 | Inhibition | Potential drug metabolism effects |
| Serotonin Receptors | Modulation | Impacts on mood regulation |
This table illustrates the interactions of (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid with various enzymes, highlighting its significance in biochemical research.
Agrochemical Applications
Development of Agrochemicals
The compound is being explored for its potential use in developing agrochemicals aimed at improving pest control solutions while minimizing environmental impact.
Case Study: Pesticide Development
Research has indicated that derivatives of (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid possess insecticidal properties against common agricultural pests. This could lead to more effective and environmentally friendly pest management strategies.
Mechanism of Action
The mechanism of action of ®-8-Oxa-4-thia-1-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The spiro[4.5]decane scaffold is highly modular, with variations in heteroatom placement (O, S, N) and substituents significantly altering physicochemical and pharmacological properties. Key analogs include:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Heteroatom Substitution : Replacement of oxygen (e.g., 1-oxa in ) with sulfur (1-thia in ) increases lipophilicity and alters ring puckering dynamics .
- Substituent Effects : Bulky groups like 8-phenyl or 4-chlorobenzoyl reduce solubility but enhance target binding specificity.
- Stereochemistry : The 3R configuration in the target compound contrasts with the 3S configuration in rodatristat, which is critical for its activity as a tryptophan hydroxylase inhibitor .
Physicochemical Properties
Table 2: Physical Properties and Stability
Pharmacological Relevance
Conformational Analysis
- Puckering coordinates (q, φ) derived from crystallographic data reveal that sulfur-containing analogs (e.g., 1-thia) adopt envelope conformations, whereas oxa-substituted derivatives (e.g., 1-oxa) favor twist-boat configurations.
Biological Activity
(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of notable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its spirocyclic structure which includes an oxa and thia moiety. Its molecular formula is with a melting point range of 130-132 °C . The structural complexity contributes to its interaction with biological systems, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to the spiro[4.5]decane framework. For instance, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decane-3-ones exhibited significant antibacterial and antifungal activities. These compounds were synthesized efficiently, demonstrating high yields and short reaction times, which is advantageous for pharmaceutical development .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Arylidine-1-thia-4-azaspiro[4.5]decane | Antibacterial | 50 µg/mL |
| Mannich Base from 2-Arylidine | Antifungal | 25 µg/mL |
| (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane | Potentially Active | TBD |
Enzyme Inhibition
Research indicates that compounds similar to (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane may act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies have explored the inhibition of fatty acid amide hydrolase (FAAH), suggesting that modifications to the spiro structure can enhance inhibitory activity against this enzyme, which is relevant in pain management and neuroprotection .
The mechanisms underlying the biological activities of (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane are not fully elucidated but may involve:
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.
- Enzyme Binding : The structural features allow for specific interactions with enzyme active sites, inhibiting their function.
Case Studies
In a study examining the efficacy of spirocyclic compounds against bacterial strains, (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane derivatives demonstrated promising results in inhibiting growth at sub-micromolar concentrations. The study highlighted the importance of structural variations in enhancing biological activity and selectivity towards target organisms.
Q & A
Q. What are the key synthetic strategies for (3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid, and how is stereochemical integrity maintained?
Synthesis typically involves multi-step reactions starting from spirocyclic intermediates and functionalized precursors. Protecting group strategies (e.g., benzoyl or methyl groups) are critical to ensure selectivity and preserve stereochemistry during ring closure and carboxylation steps . Chiral auxiliaries or catalysts may be employed to maintain the (3R)-configuration, as seen in related spirocyclic compounds . Post-synthesis, chiral HPLC and polarimetry are used to verify enantiomeric purity .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming spirocyclic connectivity and substituent placement .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformation (e.g., for analogs like 8-phenyl derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. How is the purity of the compound assessed during synthesis?
Purity is monitored via:
- HPLC : Detects impurities and quantifies enantiomeric excess .
- Elemental Analysis : Confirms elemental composition .
- Melting Point Analysis : Ensures consistency with literature values for analogs .
Advanced Research Questions
Q. How do researchers resolve contradictions in enzyme inhibition data between this compound and its structural analogs?
Discrepancies in activity (e.g., IC₅₀ values) arise from structural variations (e.g., substituent electronegativity, ring size). For example:
| Compound | Target Enzyme | IC₅₀ (µM) | Structural Feature |
|---|---|---|---|
| Analog A | Carbonic Anhydrase | 0.12 | 3,5-Difluorobenzoyl |
| Analog B | Acetylcholinesterase | 1.8 | 8-Methyl substitution |
| To resolve contradictions: |
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model conformational flexibility in aqueous or lipid environments .
- Docking Software (AutoDock, Schrödinger) : Predict binding affinities to enzymes (e.g., carbonic anhydrase) .
- Quantum Mechanical (QM) Calculations : Analyze electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .
Q. What challenges arise in optimizing reaction yields while minimizing racemization?
- Racemization Risk : Acidic or basic conditions during carboxylation may epimerize the (3R)-center. Mitigate via low-temperature reactions or enzymatic catalysis .
- Yield Optimization : Use design of experiments (DoE) to balance variables (temperature, solvent polarity, catalyst loading) . Kinetic studies identify rate-limiting steps (e.g., ring closure) .
Q. How do spirocyclic structural features influence metabolic stability in preclinical models?
The rigid spirocore reduces off-target interactions and enhances metabolic stability compared to linear analogs. For example:
- Microsomal Stability : Test in liver microsomes; spiro compounds often show slower degradation due to restricted rotation .
- Plasma Protein Binding : Assess via equilibrium dialysis; hydrophobic spiro rings may increase binding, affecting bioavailability .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results across studies?
- Standardize Assay Conditions : Control pH, temperature, and cofactors (e.g., Zn²⁺ for metalloenzymes) .
- Use Internal Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Statistical Validation : Apply ANOVA or t-tests to confirm significance of activity differences .
Q. What are the limitations of extrapolating in vitro data to in vivo models for this compound?
- Bioavailability : Spirocyclic compounds may have poor solubility; use pharmacokinetic studies (Cmax, AUC) to assess absorption .
- Metabolite Interference : Identify major metabolites via LC-MS and test their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
